molecular formula C7H11NO6 B10776961 3-Hydroxyimino quinic acid

3-Hydroxyimino quinic acid

Cat. No.: B10776961
M. Wt: 205.17 g/mol
InChI Key: WASIBXJFRXJWAR-GKQOBJDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyimino Quinic Acid is an organic compound belonging to the class of alpha hydroxy acids and derivatives. It is characterized by the presence of a carboxylic acid substituted with a hydroxyl group on the adjacent carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyimino Quinic Acid typically involves the hydroxylation of quinic acid derivatives. One common method includes the use of hydroxylamine to introduce the hydroxyimino group. The reaction conditions often require a controlled pH environment and the presence of catalysts to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the yield and purity of the compound through bioconversion processes. These methods involve the use of engineered microorganisms to biosynthesize the compound from natural precursors .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyimino Quinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxyimino Quinic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyimino Quinic Acid involves its interaction with specific molecular targets. One of the primary targets is the enzyme 3-dehydroquinate dehydratase, which plays a crucial role in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting this enzyme, this compound can disrupt the metabolic processes of these organisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in scientific research and industrial processes .

Properties

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

(1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3+/t4-,5-,7+/m1/s1

InChI Key

WASIBXJFRXJWAR-GKQOBJDDSA-N

Isomeric SMILES

C1[C@H]([C@@H](/C(=N/O)/C[C@]1(C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(=NO)CC1(C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.